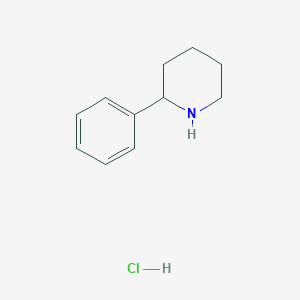

2-Phenylpiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h1-3,6-7,11-12H,4-5,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQTWZUWWFUKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-81-7 | |

| Record name | Piperidine, 2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Piperidine Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the realm of medicinal chemistry and organic synthesis. nih.govresearchgate.net Its prevalence is underscored by its presence in a vast number of pharmaceuticals and naturally occurring alkaloids. nih.gov The piperidine scaffold serves as a cornerstone in the design and synthesis of a wide array of therapeutic agents, with its derivatives finding applications in over twenty classes of pharmaceuticals. nih.govresearchgate.net This widespread utility is attributed to the versatile chemical nature of the piperidine ring, which allows for extensive functionalization and the creation of structurally diverse molecules. nih.govnih.gov

Historical Context and Evolution of Phenylpiperidine Research

The history of phenylpiperidine research is intrinsically linked to the quest for potent analgesic agents. The journey began with the synthesis of meperidine, the first synthetic opioid, which featured a 4-phenylpiperidine (B165713) core. nih.govresearchgate.net This discovery marked a significant milestone, demonstrating that complex structures derived from natural sources were not a prerequisite for potent morphine-like activity. The phenylpiperidine scaffold quickly became a key pharmacophore in the development of new analgesics. nih.gov

A pivotal moment in the evolution of phenylpiperidine research was the synthesis of fentanyl in the 1960s by a team at Janssen Pharmaceuticals. painphysicianjournal.com Fentanyl, a second-generation synthetic phenylpiperidine derivative, exhibited significantly greater potency than meperidine and morphine. nih.govpainphysicianjournal.com This breakthrough spurred the development of a whole series of fentanyl analogs, including sufentanil, alfentanil, and remifentanil, each with unique pharmacokinetic and pharmacodynamic profiles tailored for specific clinical applications, primarily in anesthesia and pain management. researchgate.netpainphysicianjournal.com

Early research largely focused on 4-phenylpiperidine derivatives and their opioid receptor activity. wikipedia.org However, the versatility of the phenylpiperidine scaffold has led to the exploration of its derivatives for a much broader range of biological targets. ijnrd.org Researchers have investigated the impact of substituting the phenyl and piperidine (B6355638) rings at various positions, leading to the discovery of compounds with diverse pharmacological activities, including antipsychotic, antidepressant, and anti-cancer properties. wikipedia.orgijnrd.org The ongoing research into phenylpiperidine derivatives continues to evolve, with a focus on designing molecules with improved selectivity, better side-effect profiles, and novel therapeutic applications beyond analgesia. painphysicianjournal.com

Overview of Key Research Areas Pertaining to 2 Phenylpiperidine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meyoutube.comyoutube.com For 2-phenylpiperidine, two primary disconnection strategies are commonly employed.

The first approach involves a disconnection at the C2-phenyl bond and the N1-C2 bond. This leads back to precursors such as a protected piperidine and a phenylating agent. A second common strategy involves breaking two carbon-carbon bonds within the piperidine ring, often leading to acyclic precursors that can be cyclized. For instance, disconnection of the N1-C6 and C2-C3 bonds suggests a pathway starting from a phenyl-substituted amino alcohol or a related derivative.

A notable retrosynthetic approach involves the disconnection of N-Boc-2-arylpiperidines, which can be prepared from the addition of an aryllithium to 5-bromovaleronitrile, followed by reduction and protection. rsc.org This strategy highlights the versatility of using functionalized acyclic precursors to construct the piperidine ring.

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the 2-phenylpiperidine scaffold from acyclic or simpler cyclic precursors. These methods can be broadly categorized into cyclization reactions and the modification of pyridine (B92270) precursors.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring through cyclization is a cornerstone of synthesizing 2-phenylpiperidine and its derivatives. These reactions can be either intramolecular or intermolecular.

Intramolecular cyclization involves a single molecule containing all the necessary atoms to form the ring. researchgate.netresearchgate.net This is a powerful strategy that often allows for a high degree of stereochemical control.

Alkene Cyclization: Oxidative amination of non-activated alkenes using a gold(I) catalyst and an iodine(III) oxidizing agent can produce substituted piperidines. nih.gov Another method involves a palladium-catalyzed enantioselective approach for this type of amination. nih.gov

Hydride Transfer Cyclization: A highly diastereoselective intramolecular cyclization of 1,3-ene-dienes can be achieved through a hydride transfer/cyclization cascade. nih.gov

Intermolecular cycloadditions involve the reaction of two or more separate molecules to form the piperidine ring. mdpi.com These reactions are highly efficient for rapidly building molecular complexity.

A key example is the [3+2] cycloaddition reaction. For instance, an Au-catalyzed tandem protocol has been developed that involves the isomerization of enynyl esters followed by an intramolecular [3+2] cyclization to furnish piperidine structures. researchgate.net Another approach utilizes a glycine-based [3+2] cycloaddition for the synthesis of pyrrolidine-containing polycyclic compounds, a strategy that can be adapted for piperidine synthesis. mdpi.com

Hydrogenation and Reduction of Pyridine Precursors

A prevalent and efficient method for synthesizing 2-phenylpiperidine is through the hydrogenation or reduction of a 2-phenylpyridine (B120327) precursor. nih.govacs.orgresearchgate.net This approach benefits from the ready availability of substituted pyridines. The starting material, 2-phenylpyridine, is a colorless viscous liquid that can be prepared by reacting phenyl lithium with pyridine. wikipedia.org

Catalytic hydrogenation involves the use of a metal catalyst to facilitate the addition of hydrogen across the double bonds of the pyridine ring. nih.govacs.orgresearchgate.net A variety of transition metal catalysts are effective for this transformation.

| Catalyst | Conditions | Observations | Reference(s) |

| Iridium | Cp*Ir complex | Catalyzes N-heterocyclization of primary amines with diols. | organic-chemistry.org |

| Rhodium | Rh/C | Effective for complete hydrogenation of aromatic rings at 80 °C and 5 atm H2 in water. | organic-chemistry.org |

| Carbon-supported Rh | Used in electrocatalytic hydrogenation of pyridines at ambient temperature and pressure. | nih.govacs.org | |

| Palladium | Pd/C | Used in the hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine. | d-nb.info |

| Pd/C | Employed in a hydrogenation/deprotection strategy to produce piperidines. | acs.org | |

| Cobalt | Co2(CO)8 | Catalyzes chemodivergent syntheses of pyrrolidines from levulinic acid and aromatic amines. | organic-chemistry.org |

| Cobalt(II) catalyst | Used in radical intramolecular cyclization of linear amino-aldehydes. | nih.gov | |

| Ruthenium | RuCl3·xH2O | Precatalyst for transfer hydrogenation of various heterocycles using borane-ammonia. | organic-chemistry.org |

| Nickel | Not explicitly detailed for 2-phenylpiperidine in the provided context. |

This table is based on the provided search results and may not be exhaustive.

Recent advancements have demonstrated the electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure and high-temperature methods. nih.govacs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, particularly to avoid over-reduction of the phenyl ring. For instance, while platinum catalysts can be used, they often lead to the formation of cyclohexylpiperidine as a byproduct unless the reaction is carefully controlled. d-nb.info

Asymmetric Hydrogenation of Substituted Pyridinium (B92312) Salts

A highly effective method for producing enantiomerically enriched 2-aryl piperidines is the asymmetric hydrogenation of the corresponding pyridinium salts. This approach often utilizes iridium-based catalysts. For instance, an iridium catalyst featuring the P,N ligand MeO-BoQPhos has demonstrated remarkable efficiency in the enantioselective hydrogenation of α-heteroaryl-N-benzylpyridinium salts, achieving high enantiomeric ratios (er) up to 99.3:0.7. acs.org This method is notable for its broad substrate scope, successfully reducing various 2-(hetero)arylpyridinium salts with high enantioselectivity. acs.org

The reaction conditions are chemoselective, reducing only the pyridine ring while leaving other sensitive functional groups, such as halides, intact. acs.org For example, an α-(2,5-disubstituted fluorophenyl)piperidine was synthesized with a 94.7:5.3 er, and a 2-(trifluorophenyl)-derived piperidine was obtained with a 93.5:6.5 er. acs.org The steric demand of the substituent at the 2-position can influence the enantioselectivity, with less sterically demanding groups like a simple phenyl group yielding a 92.7:7.3 er. acs.org

Mechanistic studies, including DFT calculations, suggest an outer-sphere dissociative mechanism for the pyridinium reduction. A key finding is that the initial protonation of the final enamine intermediate, rather than the subsequent hydride reduction of the iminium intermediate, determines the stereochemical outcome of the reaction. acs.org

The choice of the N-substituent on the pyridinium salt can also impact the enantioselectivity. For instance, an N-ethylpyridinium salt yielded a piperidine with a higher enantiomeric ratio (99:1 er) compared to its N-benzyl counterpart. acs.org This highlights the tunability of the system to achieve optimal results.

| Substrate | Catalyst System | Enantiomeric Ratio (er) | Yield (%) |

| 2-Benzothiophene-N-benzylpyridinium salt | Ir/MeO-BoQPhos | 96.6:3.4 | 89 |

| 2-Dibenzothiophene-N-benzylpyridinium salt | Ir/MeO-BoQPhos | 95.1:4.9 | 93 |

| 2-Thiophene-N-benzylpyridinium salt | Ir/MeO-BoQPhos | 96.4:3.6 | - |

| 2-(2,5-Difluorophenyl)-N-benzylpyridinium salt | Ir/MeO-BoQPhos | 94.7:5.3 | 86 |

| 2-(Trifluoromethylphenyl)-N-benzylpyridinium salt | Ir/MeO-BoQPhos | 93.5:6.5 | 88 |

| 2-Phenyl-N-benzylpyridinium salt | Ir/MeO-BoQPhos | 92.7:7.3 | 91 |

| 2-(2,4-Dimethylphenyl)-N-ethylpyridinium salt | Ir/MeO-BoQPhos | 99:1 | - |

Hydrosilylation and Hydroboration/Hydrogenation Cascades

Cascade reactions involving hydrosilylation or hydroboration followed by hydrogenation offer an alternative and efficient route to piperidines from pyridines. A borane-catalyzed hydroboration/hydrogenation cascade has been developed that is particularly effective for the reduction of 2,3-disubstituted pyridines, affording the corresponding piperidines in high yields and with high cis selectivity. sci-hub.se This method is advantageous due to its broad functional group tolerance, allowing for the synthesis of functionalized piperidines that are not easily accessible through other reduction methods. sci-hub.se

Mechanistic investigations indicate that the pyridine substrate and the resulting piperidine product act as co-catalysts with B(C6F5)3 to activate molecular hydrogen. sci-hub.se This cooperative catalysis is a key feature of this transformation. This approach circumvents the limitations of some other borane-catalyzed reductions, which can be inhibited by the coordination of the nitrogen atom of the pyridine to the Lewis acidic borane. sci-hub.se

Multi-component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) provide a powerful and atom-economical strategy for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.com These one-pot reactions involve the combination of three or more starting materials to construct complex molecules in a single step, which is a time- and cost-effective approach. taylorfrancis.comnih.gov

One example is the use of a reusable catalyst, such as immobilized Candida antarctica lipase (B570770) B (CALB), for the synthesis of piperidines from a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester. rsc.org This biocatalytic approach offers good yields and the potential for gram-scale synthesis with catalyst recycling for multiple cycles. rsc.org Other catalysts, such as tetrabutylammonium (B224687) tribromide (TBATB) and ZrOCl2·8H2O, have also been employed to facilitate the synthesis of functionalized piperidine scaffolds via MCRs. taylorfrancis.com

Asymmetric Synthetic Strategies for Enantiopure 2-Phenylpiperidines

The demand for enantiomerically pure 2-phenylpiperidines in drug discovery and development has driven the advancement of various asymmetric synthetic methodologies. These strategies aim to control the stereochemistry at the C2 position of the piperidine ring.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries have been instrumental in the asymmetric synthesis of 2-substituted piperidines. This strategy involves the temporary incorporation of a chiral moiety into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. For instance, chiral oxazolidinones have been used as auxiliaries in the synthesis of chiral 2-amido-1,3-dienes, which can then undergo Diels-Alder reactions to form chiral cyclic ketones after hydrolysis. nih.gov While effective, this approach often requires additional steps for the attachment and removal of the auxiliary. The development of catalytic asymmetric methods is often preferred for their greater efficiency.

Asymmetric Catalysis (e.g., organocatalysis, transition metal-catalyzed reactions)

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, offering high efficiency and selectivity. researchgate.net Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral 2-phenylpiperidines. mdpi.comrsc.org

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.com A biomimetic approach using proline as a catalyst has been developed for the asymmetric synthesis of 2-substituted piperidine-type alkaloids, achieving high enantiomeric excesses (up to 97% ee). nih.gov This method operates under protecting-group-free conditions, adding to its synthetic utility. nih.gov

Transition Metal Catalysis: Transition metal catalysis is a cornerstone of modern organic synthesis. mdpi.com As discussed in section 2.2.2.2, iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a highly effective method for producing chiral piperidines. acs.orgnih.gov The combination of transition metal catalysis and organocatalysis is also a promising strategy, potentially enabling novel transformations that are not achievable with either catalytic system alone. rsc.org

Kinetic Resolution Techniques (e.g., asymmetric deprotonation)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, enantioenriched starting material and the product. mdpi.com Asymmetric deprotonation is a specific kinetic resolution technique that has been successfully applied to N-Boc-2-arylpiperidines. rsc.org

Using a chiral base system, such as n-BuLi/(−)-sparteine or n-BuLi/(+)-sparteine surrogate, one enantiomer of racemic N-Boc-2-phenylpiperidine is selectively deprotonated. rsc.org The unreacted, enantioenriched starting material can be recovered with high enantiomeric ratios (up to 97:3). rsc.org The lithiated intermediate can then be quenched with an electrophile to generate 2,2-disubstituted piperidines with excellent enantioselectivity. rsc.org This method has been extended to various N-Boc-2-arylpiperidines and has been optimized using in situ IR spectroscopy. rsc.org

| Chiral Base | Recovered Yield (%) | Enantiomeric Ratio (er) of Recovered Material |

| n-BuLi/(−)-sparteine | 39-48 | up to 97:3 |

| n-BuLi/(+)-sparteine surrogate | - | - |

Furthermore, a dynamic kinetic resolution (DKR) process combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. mdpi.com

Ring Expansion Reactions from Precursors (e.g., aziridines, epoxides)

The construction of the piperidine ring system can be effectively achieved through the expansion of smaller, strained heterocyclic precursors such as aziridines and epoxides. researchgate.netthieme-connect.de These methods leverage the inherent ring strain of the three-membered rings, which facilitates ring-opening and subsequent cyclization to form the more stable six-membered piperidine structure. researchgate.net

From Aziridines: The ring-expansion of aziridines to piperidines is a valuable synthetic strategy. researchgate.net One approach involves the reaction of an aziridine (B145994) with a vinyl diazoester carbene precursor, catalyzed by a rhodium complex like Rh₂(OAc)₄. springernature.com This process is thought to proceed through an aziridinium (B1262131) ylide intermediate. springernature.com The strain within this intermediate and the positive charge on the nitrogen atom drive a pseudo- springernature.comprinceton.edu-sigmatropic rearrangement to expand the aziridine into a dehydropiperidine scaffold. springernature.com This method allows for the creation of structurally complex dehydropiperidines in a single step. springernature.com

Another strategy involves the intramolecular ring opening of a transient bicyclic aziridinium salt. researchgate.net For instance, a 4-hydroxybutylaziridine can be converted into a bicyclic aziridinium ion, which then undergoes alkylative ring-opening with an organocopper reagent to yield a 2-alkylsubstituted piperidine. researchgate.net

From Epoxides: An elegant method for the asymmetric synthesis of 2-phenylpiperidine derivatives involves an intramolecular epoxide opening followed by ring expansion. princeton.edu A notable example is the preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine. princeton.edu The process starts with a cis-epoxide, which can be obtained with high enantiomeric excess through methods like the Jacobsen epoxidation. princeton.edu The intramolecular ring opening of the epoxide leads to the formation of the piperidine ring, demonstrating a powerful strategy for creating stereochemically defined 2-phenylpiperidine structures. princeton.edu The electrophilic nature of epoxides makes them susceptible to nucleophilic attack, which opens the strained ring and allows for the formation of 1,2-difunctionalized compounds that can serve as intermediates for piperidine synthesis. thieme-connect.de

Derivatization and Functionalization of 2-Phenylpiperidine Scaffolds

Once the 2-phenylpiperidine core is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be targeted at the piperidine nitrogen, the phenyl ring, or can be used to introduce chirality.

Substitutions on the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-arylation reactions.

N-Alkylation: This is a fundamental transformation in amine chemistry. The piperidine nitrogen can act as a nucleophile, reacting with alkyl halides or other electrophiles to form quaternary ammonium (B1175870) salts or N-alkylated piperidines. acs.org For example, N-alkylation of various amines has been achieved using 2,5-furandimethanol (B16202) in the presence of an iridium catalyst, demonstrating a versatile method for introducing complex alkyl groups. nih.gov The stereochemistry of N-alkylation can be influenced by the existing stereocenters in the piperidine ring and the nature of the alkylating agent. acs.org

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. An intramolecular Hartwig-Buchwald amination has been used to furnish fused tricyclic systems from piperidine precursors. nih.gov N-Phenylpiperidine itself is a classic example of an N-arylated piperidine. nih.govnist.gov

| Reaction Type | Reagent/Catalyst Example | Product Type | Reference |

| N-Alkylation | Alkyl Halides | N-Alkyl-2-phenylpiperidine | acs.org |

| N-Arylation | Aryl Halides / Pd Catalyst (Buchwald-Hartwig) | N-Aryl-2-phenylpiperidine | nih.gov |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Alkyl-2-phenylpiperidine | N/A |

Functional Group Interconversions on the Phenyl Moiety

The phenyl ring of 2-phenylpiperidine is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. khanacademy.orgmasterorganicchemistry.com The piperidine ring itself acts as a directing group, influencing the position of substitution (ortho, meta, or para).

Common EAS reactions include:

Halogenation: Introduction of chlorine or bromine using Cl₂ or Br₂ with a Lewis acid catalyst like FeCl₃ or FeBr₃. lumenlearning.com

Nitration: Substitution with a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The resulting nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.org

The reactivity of the phenyl ring in these substitutions is governed by the electronic properties of the piperidine substituent. libretexts.org

| EAS Reaction | Typical Reagents | Functional Group Introduced | Reference |

| Bromination | Br₂, FeBr₃ | -Br | lumenlearning.com |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | libretexts.org |

Introduction of Chirality through Post-Cyclization Modifications

Introducing chirality after the formation of the main heterocyclic ring is a key strategy for accessing specific enantiomers or diastereomers.

One powerful method is the catalytic asymmetric reduction of a pyridine ring to a chiral piperidine. nih.gov For instance, N-benzyl-2-alkylpyridinium salts can be hydrogenated using an Iridium-based catalyst with a chiral ligand (e.g., MeO-BoQPhos) to produce enantioenriched N-benzyl-2-alkylpiperidines with high enantiomeric ratios (up to 93:7 er). nih.gov The N-benzyl protecting group can then be removed to yield the chiral piperidine core. nih.gov Subsequent recrystallization of the hydrochloride salt can further enhance the enantiomeric purity to >99:1 er. nih.gov This approach effectively installs a stereocenter at the 2-position of the piperidine ring on a pre-formed aromatic precursor.

Another approach involves the resolution of a racemic mixture of 2-phenylpiperidine. This can be achieved by forming diastereomeric salts with a chiral acid, followed by separation of the diastereomers through crystallization and subsequent liberation of the enantiomerically pure amine. Chiral high-performance liquid chromatography (HPLC) is another technique used to resolve racemates. nih.gov

Analysis of Stereoisomers and Diastereomers

2-Phenylpiperidine possesses a single stereogenic center at the second carbon atom of the piperidine ring, the point of attachment for the phenyl group. This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-2-Phenylpiperidine and (S)-2-Phenylpiperidine. utdallas.edukhanacademy.org These enantiomers are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. utdallas.edu

When additional chiral centers are introduced into the 2-phenylpiperidine scaffold, the number of possible stereoisomers increases, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. msu.edu For instance, a compound such as (+/-)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which contains multiple chiral centers, exists as a mixture of four stereoisomers, constituting two diastereomeric pairs of enantiomers. nih.gov A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. msu.edu

Table 1: Enantiomers of 2-Phenylpiperidine

| Stereoisomer | Configuration |

|---|---|

| (R)-2-Phenylpiperidine | R |

Conformational Analysis of the Piperidine Ring and Phenyl Substituent

The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For 2-Phenylpiperidine, two chair conformations are possible, which can interconvert via a "ring flip". These conformers differ in the orientation of the phenyl group.

Equatorial Phenyl Group: The bulky phenyl substituent is located in the more spacious equatorial position, minimizing steric hindrance with the axial hydrogens on the ring. This is the most stable and therefore the predominant conformation.

Axial Phenyl Group: The phenyl substituent is in the more sterically crowded axial position, leading to unfavorable 1,3-diaxial interactions. This conformation is higher in energy and thus less populated.

Studies on related N-Boc-2-phenylpiperidine have shown that the N-Boc group can rotate rapidly even at low temperatures, indicating a degree of conformational flexibility in the molecule. rsc.org

Table 2: Conformational Positions of the Phenyl Substituent

| Conformation | Phenyl Group Position | Relative Stability |

|---|---|---|

| Chair 1 | Equatorial | More Stable (Predominant) |

Stereoselective Control in Chemical Transformations

The synthesis of specific stereoisomers of 2-phenylpiperidine and its derivatives is a significant challenge and a key area of research, as different stereoisomers often exhibit distinct biological activities. rsc.org Various methods have been developed to control the stereochemical outcome of reactions.

Asymmetric Hydrogenation: One successful approach for producing chiral piperidines is the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov This method can be achieved using an iridium(I) catalyst containing a chiral P,N-ligand, which guides the reaction to favor the formation of one enantiomer over the other. nih.gov

Kinetic Resolution: Kinetic resolution is used to separate a racemic mixture of N-Boc-2-arylpiperidines. rsc.org This technique employs a chiral base, such as n-BuLi/(−)-sparteine, which selectively deprotonates one enantiomer at a faster rate than the other. rsc.org This allows for the recovery of the unreacted starting material in an enantioenriched form, with enantiomeric ratios up to 97:3. rsc.org The resulting configurationally stable organolithium intermediate can then be reacted with an electrophile to produce highly enantioselective 2,2-disubstituted piperidines. rsc.org

Diastereoselective Carbolithiation: Highly stereoselective carbolithiation reactions provide direct access to vicinally-substituted piperidines. escholarship.org This method involves the addition of an organolithium reagent to an α-aryl piperidine enecarbamate. The reaction proceeds with excellent diastereoselectivity, and the resulting carbanion intermediate can be trapped with an electrophile to create products with three contiguous stereocenters. escholarship.org The stereochemical outcome of these reactions has been confirmed by single-crystal X-ray crystallography. escholarship.org

Table 3: Overview of Stereoselective Synthetic Methods

| Method | Key Reagents/Catalyst | Type of Stereocontrol | Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) catalyst with chiral P,N-ligand | Enantioselective | Synthesis of specific enantiomers from pyridinium salts. nih.gov |

| Kinetic Resolution | n-BuLi / (−)-sparteine | Enantioselective | Separation of enantiomers from a racemic mixture. rsc.org |

Impact of Stereochemistry on Molecular Recognition and Biological Interactions

The specific three-dimensional arrangement of atoms in the stereoisomers of 2-phenylpiperidine and its analogues is paramount for their interaction with chiral biological targets like enzymes and receptors. khanacademy.org Even subtle differences in stereochemistry can lead to significant variations in biological activity.

A compelling example is seen in a lead compound for NK1 antagonists, which is a derivative of 2-phenylpiperidine. rsc.org A comparison of the hydrochloride salts of two diastereomers, (R,R) and (R,S), revealed an approximately 50-fold difference in their inhibitory activity (IC50 values of 0.3 nM and >15 nM, respectively). rsc.org This demonstrates that the precise spatial orientation of the substituents is crucial for effective binding to the biological target.

Similarly, in studies of fentanyl analogues based on a piperidine structure, the four distinct stereoisomers were synthesized and shown to have different biological activities. nih.gov This principle is widely observed in pharmacology; for instance, the antidepressant paroxetine (B1678475) is sold as a single (−)-trans-(3S,4R) stereoisomer because it is therapeutically more active than the other three possible stereoisomers. nih.gov The discovery of 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators for the serotonin (B10506) 5-HT2C receptor further underscores the importance of the piperidine scaffold in designing molecules for specific biological interactions. nih.gov

Table 4: Influence of Stereochemistry on Biological Activity of Phenylpiperidine Analogues

| Compound Type | Stereoisomers Compared | Observation | Reference |

|---|---|---|---|

| 2-Arylpiperidine NK1 Antagonist | (R,R) vs. (R,S) diastereomers | ~50-fold difference in IC50 (0.3 nM vs. >15 nM) | rsc.org |

| Fentanyl Analogue | Four stereoisomers | Exhibited different biological activities | nih.gov |

Structure Activity Relationship Sar Studies of 2 Phenylpiperidine Hydrochloride Scaffolds

Elucidation of Pharmacophoric Elements within the 2-Phenylpiperidine (B1215205) Nucleus

The fundamental 2-phenylpiperidine nucleus comprises several key pharmacophoric elements that are crucial for its interaction with various biological targets. These include the piperidine (B6355638) ring, the phenyl group, and the nitrogen atom. The piperidine ring, a six-membered heterocycle, provides a defined three-dimensional structure and can adopt different conformations, which can influence receptor binding. mdpi.comnih.gov The phenyl group, directly attached to the piperidine ring, offers a site for various substitutions that can modulate electronic and steric properties, thereby affecting activity. rsc.org The nitrogen atom within the piperidine ring is a key basic center, often protonated at physiological pH, allowing for ionic interactions with receptor sites. rsc.orgmdpi.com The relative orientation of these components is critical for optimal ligand-receptor interactions.

Systematic Modifications at the Piperidine C2 Position and their Effects

Systematic modifications at the C2 position of the piperidine ring have been shown to significantly impact the pharmacological profile of 2-phenylpiperidine derivatives. The introduction of substituents at this position can influence the molecule's conformation, lipophilicity, and steric bulk, thereby altering its affinity and selectivity for specific receptors.

For instance, studies have shown that introducing a substituent at the C2 position of the piperidine ring can enhance the aqueous solubility of certain compounds. researchgate.net In one study, the incorporation of a hydrophobic (R)-methyl group at the C2 position of a piperidine ring in a KRAS G12C inhibitor led to a four-fold increase in potency. acs.org Conversely, in another series of compounds, the presence of a substituent at the C2 position was found to be crucial for activity, with the unsubstituted analog showing significantly reduced potency.

The stereochemistry at the C2 position is also a critical determinant of activity. For example, in a series of piperazine (B1678402) derivatives, the (R)-C2 substituted compound exhibited a two-fold decrease in activity compared to its opposite configuration. acs.org These findings highlight the importance of the C2 position as a key site for optimization in the design of novel 2-phenylpiperidine-based ligands.

Substituent Effects on the Phenyl Ring and their Contribution to Activity

The phenyl ring of the 2-phenylpiperidine scaffold provides a versatile platform for introducing a wide range of substituents, which can profoundly influence the compound's biological activity. nih.gov The nature and position of these substituents can modulate the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the molecule, thereby affecting its interaction with the target receptor. rsc.org

The position of the substituent on the phenyl ring is also critical. Ortho, meta, and para substitutions can lead to distinct pharmacological profiles due to differences in how they alter the molecule's conformation and its ability to fit into the receptor's binding pocket.

Nitrogen Atom Substitutions and their Influence on Ligand-Receptor Interactions

The nitrogen atom of the piperidine ring is a pivotal element for the biological activity of 2-phenylpiperidine derivatives, as it is often involved in crucial ligand-receptor interactions. rsc.orgmdpi.compainphysicianjournal.com This nitrogen is typically basic and can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion that can engage in ionic interactions with negatively charged residues in the binding sites of receptors.

Modification of the nitrogen atom through substitution can have a dramatic impact on a compound's pharmacological properties. N-alkylation or N-acylation can alter the basicity, lipophilicity, and steric profile of the molecule, thereby influencing its affinity, selectivity, and duration of action. For instance, in the fentanyl series of opioids, the nature of the N-substituent is a key determinant of potency and activity. nih.gov

Furthermore, the nitrogen atom can participate in hydrogen bonding, either as a donor (in its protonated form) or as an acceptor. The ability to form these bonds is often essential for anchoring the ligand within the receptor's binding pocket and achieving a stable and productive interaction.

Stereostructural-Activity Relationship (SSAR) in 2-Phenylpiperidine Derivatives

The three-dimensional arrangement of atoms, or stereochemistry, plays a crucial role in the biological activity of 2-phenylpiperidine derivatives. mdpi.comnih.gov Due to the chiral center at the C2 position of the piperidine ring, these compounds can exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity.

For example, studies on certain acetylcholinesterase inhibitors have highlighted the importance of the stereochemistry of the piperidine ring for potent activity. nih.gov The conformation of the piperidine ring, whether it adopts a chair or a boat conformation, can also influence how the molecule interacts with its biological target. mdpi.com The relative orientation of the phenyl group and any other substituents on the piperidine ring is critical for optimal binding.

In some cases, one enantiomer may be significantly more active than the other, or the two enantiomers may even have qualitatively different pharmacological effects. This underscores the importance of considering stereochemistry in the design and development of new drugs based on the 2-phenylpiperidine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Phenylpiperidine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

For 2-phenylpiperidine analogs, QSAR studies can be employed to understand the key molecular descriptors that govern their activity. nih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). ijnrd.org By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive QSAR model can be developed.

A statistically significant QSAR model can provide valuable insights into the mechanism of action and help in the rational design of more potent and selective analogs. nih.gov For instance, a QSAR model might reveal that a specific range of lipophilicity or a particular electronic distribution on the phenyl ring is optimal for activity.

Interactive Data Table: SAR of 2-Phenylpiperidine Derivatives

| Modification Site | Modification | Observed Effect on Activity | Reference Compound Example |

| Piperidine C2 | (R)-Methyl substitution | 4-fold increase in potency | KRAS G12C inhibitor acs.org |

| Piperidine C2 | Lack of substitution | Significantly reduced potency | - |

| Phenyl Ring | Electron-withdrawing group (e.g., -NO2) | Decreased or loss of activity | Substituted Phenylpiperidine nih.gov |

| Phenyl Ring | Electron-releasing group (e.g., -OCH3) | Enhanced activity | Substituted Phenylpiperidine nih.gov |

| Nitrogen Atom | N-Alkylation/Acylation | Altered affinity, selectivity, and duration | Fentanyl analogs nih.gov |

| Stereochemistry | (R)- vs (S)-enantiomer at C2 | Significant differences in potency | Piperazine derivative acs.org |

Preclinical Pharmacological Research on 2 Phenylpiperidine Hydrochloride and Its Analogues

Molecular Mechanisms of Action

The pharmacological effects of 2-phenylpiperidine (B1215205) derivatives stem from their interactions with multiple molecular targets within the central nervous system and periphery. The following sections detail the specific molecular mechanisms that have been investigated for this class of compounds.

Receptor Binding Affinity and Selectivity Profiling

The interaction of 2-phenylpiperidine analogues with various receptors is a key determinant of their pharmacological profiles. Researchers have extensively profiled the binding affinities and selectivity of these compounds to understand their potential therapeutic applications and off-target effects.

The phenylpiperidine structure is a well-established pharmacophore for opioid receptor ligands. nih.gov Analogues of 2-phenylpiperidine have been investigated for their ability to bind to and modulate the activity of the classical opioid receptors (μ, κ, δ) and the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.

Research into N-(4-piperidinyl)-2-indolinones, which contain a piperidine (B6355638) core, has revealed that modifications to the piperidine nitrogen substituent can yield both potent agonists and antagonists at the NOP receptor, with varying selectivity over other opioid receptors. nih.gov These studies, conducted using radioligand binding assays with [³H]N/OFQ in Chinese hamster ovary (CHO) cells expressing human NOP receptors, highlight the critical role of the piperidine moiety in determining ligand efficacy. nih.gov For instance, the phenylpiperidine SB-612111 has been reported as a NOP antagonist. nih.gov

Furthermore, studies on other phenylpiperidine derivatives have demonstrated their potential as ligands for the μ-opioid receptor (MOR). nih.gov Molecular docking studies have been employed to predict the binding affinity of phenylpiperidine derivatives at the μOR, providing insights into the structural requirements for potent binding. nih.gov For example, fentanyl and its congeners, which are 4-anilidopiperidine derivatives, show a correlation between their average docking score and their measured binding affinities at the μOR. nih.gov While direct binding data for 2-phenylpiperidine hydrochloride at all four opioid receptor subtypes is not extensively available in the public domain, the existing research on analogous structures underscores the potential for this compound class to interact with the opioid system.

A study on bifunctional opioid/melanocortin peptidomimetics containing a Tyr-D-Ala-Gly-Phe-NH₂ opioid pharmacophore linked to a melanocortin-4 receptor antagonist showed varying affinities for mu (MOR) and delta (DOR) opioid receptors. The affinity for MOR ranged from an IC₅₀ of 5.47 nM to 103.61 nM, while the affinity for DOR was more consistent, ranging from 14.46 nM to 45.43 nM. mdpi.com This highlights the nuanced structure-activity relationships within this class of compounds.

The table below summarizes the binding affinities of selected opioid receptor ligands, including phenylpiperidine derivatives, at the human μ-opioid receptor.

| Compound | Ki (nM) at human MOR |

| Sufentanil | 0.138 |

| Buprenorphine | < 1 |

| Fentanyl | 1 - 100 |

| Meperidine | > 100 |

| Tramadol | 12,486 |

This table presents a range of binding affinities for various opioid drugs to provide context for the potency of phenylpiperidine derivatives. Data from a single binding assay using a cell membrane preparation expressing recombinant human MOR. nih.gov

Recent research has identified 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT₂C receptor. nih.govnih.govacs.org These compounds potentiate the effect of the endogenous ligand, serotonin, at this receptor. The development of these PAMs has been driven by the therapeutic potential of targeting the 5-HT₂C receptor for conditions such as obesity and substance use disorders. nih.govnih.gov

The chemical strategy involved optimizing the 4-position of the piperidine scaffold with cyclohexyl- or phenyl-containing fragments to enhance drug-like properties. nih.govnih.gov Functional characterization of these analogues was performed using in vitro fluorescence-based assays measuring intracellular calcium release in CHO cells stably transfected with the human 5-HT₂C receptor. nih.gov One such analogue, CTW0415 (compound 12 in the study), was identified as a 5-HT₂C PAM with improved pharmacokinetic properties. nih.govnih.gov

The table below showcases the positive allosteric modulation activity of a representative 4-phenylpiperidine-2-carboxamide analogue.

| Compound | 5-HT₂C Receptor Activity | Assay |

| CTW0415 | Positive Allosteric Modulator | Intracellular Calcium Release |

Data based on the discovery of 4-phenylpiperidine-2-carboxamide analogues as 5-HT₂C PAMs. nih.govnih.gov

The interaction of phenylpiperidine derivatives with the dopaminergic system, particularly the D₂ and D₃ dopamine (B1211576) receptors, has been a subject of investigation. These receptors are key targets for antipsychotic medications. Studies on N-phenylpiperazine analogues have revealed ligands with high affinity for the D₃ receptor and considerable selectivity over the D₂ receptor. frontiersin.org

Acetylcholinesterase (AChE) inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. nih.gov While direct studies on the acetylcholinesterase inhibitory activity of this compound are limited, the broader class of piperidine-containing compounds has been explored for this activity.

For instance, research on 4-phenethyl-1-propargylpiperidine derivatives has led to the development of dual inhibitors of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). nih.gov The introduction of a carbamate (B1207046) moiety onto the aromatic ring of the piperidine structure was found to be crucial for covalent inhibition of BChE. nih.gov One such compound exhibited balanced, low micromolar inhibition of both human MAO-B (IC₅₀ of 4.3 µM) and human BChE (IC₅₀ of 8.5 µM). nih.gov

The inhibitory activity of various compounds against cholinesterases is summarized in the table below.

| Compound Class | Target Enzyme(s) | Mechanism of Inhibition |

| 4-Phenethyl-1-propargylpiperidine derivatives | BChE, MAO-B | Covalent (for BChE) |

| Tacrine, Donepezil, Rivastigmine | AChE, BChE | Reversible |

This table provides examples of cholinesterase inhibitors to illustrate the potential for piperidine-containing compounds to exhibit this activity. nih.govmdpi.com

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov Inhibition of NAPE-PLD presents a potential therapeutic strategy for modulating NAE signaling.

A significant breakthrough in this area was the discovery of LEI-401, a potent NAPE-PLD inhibitor. nih.gov The structure of LEI-401 incorporates a (S)-3-phenylpiperidine moiety, highlighting the relevance of the phenylpiperidine scaffold in targeting this enzyme. nih.gov LEI-401 demonstrated a high in vitro inhibitory potency against human NAPE-PLD with a Kᵢ of 0.027 μM. nih.gov The development of this inhibitor was guided by high-throughput screening of a NAPE-PLD activity assay. nih.govresearchgate.net

The table below presents the inhibitory potency of LEI-401 and related compounds against human NAPE-PLD.

| Compound | hNAPE-PLD Kᵢ (μM) | Key Structural Feature |

| LEI-401 | 0.027 | (S)-3-phenylpiperidine |

| 2 | 0.30 | N-methylphenethylamine |

| 7 | 0.086 | - |

| 8 | 0.11 | - |

| 9 | 0.094 | - |

Data from in vitro activity assays of NAPE-PLD inhibitors. nih.gov

Other Receptor and Enzyme Engagements

USP5 Allosteric Inhibition

Recent preclinical research has identified the phenylpiperidine scaffold as a promising starting point for the development of allosteric inhibitors of Ubiquitin-Specific Protease 5 (USP5). USP5 is a deubiquitinase implicated in various diseases, including cancer. nih.gov Structure-activity relationship (SAR) studies on a series of compounds designed to occupy the C-terminal ubiquitin-binding site of the zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP5 have revealed key structural features for inhibitory activity.

In these studies, the 6-membered piperidine ring, characteristic of 2-phenylpiperidine, was found to be preferred over other ring sizes for affinity to the USP5 ZnF-UBD. nih.gov Specifically, a compound featuring a phenylpiperidine moiety demonstrated at least a three-fold improvement in affinity compared to analogues with bicyclic ring systems. nih.gov While these studies did not specifically report on this compound, the foundational role of the phenylpiperidine structure highlights its potential as a basis for designing selective USP5 inhibitors. Further optimization of this scaffold led to the identification of compounds that bind to the USP5 ZnF-UBD with low micromolar affinity and inhibit the catalytic activity of USP5 in vitro. nih.gov

Thromboxane (B8750289) A2 Receptor Antagonism

Cellular Signaling Pathway Modulation

G-protein Coupled Receptor Activation

Phenylpiperidine derivatives are well-documented modulators of G-protein coupled receptors (GPCRs). nih.govbiorxiv.org The activation of GPCRs by an agonist initiates a conformational change in the receptor, leading to the exchange of GDP for GTP on the associated G-protein and the dissociation of the Gα and Gβγ subunits, which then trigger downstream signaling cascades. biorxiv.org The specific downstream effects are dependent on the G-protein subtype involved (e.g., Gs, Gi/o, Gq/11, or G12/13). While specific data on this compound is limited, related phenylpiperidine compounds have been shown to act as agonists or antagonists at various GPCRs, thereby initiating or blocking these signaling pathways. nih.gov

Ca2+ Release

A common downstream effect of GPCR activation, particularly through the Gq/11 pathway, is the mobilization of intracellular calcium (Ca2+). nih.govnih.gov This process is initiated by the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. researchgate.net Assays to measure intracellular Ca2+ mobilization are a standard method to assess the functional activity of compounds at GPCRs that couple to this pathway. nih.govnih.gov Although direct evidence for this compound is not available, it is plausible that if it or its analogues interact with Gq/11-coupled receptors, they would modulate intracellular calcium levels.

Ion Channel Interactions

Voltage-Operated Calcium Channels

Voltage-operated calcium channels (VOCCs) are critical for the influx of calcium in response to membrane depolarization and are important drug targets. nih.gov The activity of compounds on these channels is often assessed using patch-clamp electrophysiology, which allows for the direct measurement of ion currents through the channels. youtube.com While there is a lack of specific published research on the direct interaction of this compound with VOCCs, the broader class of phenylpiperidines has been investigated for their effects on the central nervous system, where VOCCs play a crucial role.

Potassium Channels

Potassium channels are another important class of ion channels involved in regulating cellular excitability. nih.gov Similar to VOCCs, their modulation by chemical compounds is typically studied using electrophysiological techniques like patch-clamp. nih.gov Some phenylpiperidine-containing compounds have been shown to interact with potassium channels. For instance, certain acrylic acid compounds that selectively activate K2P2 potassium channels have demonstrated analgesic effects in vivo. nih.gov This suggests that the phenylpiperidine scaffold could potentially be incorporated into molecules targeting potassium channels, although specific data for this compound is not currently available.

In Vitro Pharmacological Characterization in Cell-Based Assays

Functional Efficacy Determination

Functional efficacy of a compound at a GPCR is often determined using assays that measure the direct consequences of receptor activation.

[35S]GTPγS Assays

The [35S]GTPγS binding assay is a widely used functional assay to determine the potency and efficacy of ligands at GPCRs. creative-bioarray.comnih.gov This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. nih.govrevvity.com An increase in [35S]GTPγS binding indicates agonist activity, while the ability of a compound to block agonist-stimulated binding indicates antagonist activity. This assay is particularly useful as it measures an early event in the signaling cascade, proximal to the receptor. creative-bioarray.com Although a powerful tool, specific [35S]GTPγS binding data for this compound is not publicly available.

Intracellular Signaling Assays

Beyond [35S]GTPγS assays, functional efficacy can be assessed by measuring downstream signaling events, such as the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium. researchgate.net For instance, a compound's ability to stimulate or inhibit cAMP production would indicate its activity at Gs or Gi/o-coupled receptors, respectively. Similarly, calcium mobilization assays are used for Gq-coupled receptors. researchgate.net While these are standard assays in preclinical pharmacology, specific results for this compound have not been reported in the reviewed literature.

Receptor Internalization Studies

Receptor internalization is a key mechanism for the regulation of GPCR signaling, leading to desensitization and down-regulation of the receptor response. creative-bioarray.comnih.gov This process is often mediated by β-arrestins, which are recruited to the activated and phosphorylated receptor, targeting it for endocytosis. mdpi.com Receptor internalization can be quantified using various techniques, including fluorescence microscopy-based high-content screening (HCS) where the movement of a tagged receptor from the cell surface to intracellular compartments is monitored. nih.gov This type of assay provides valuable information on the pharmacological profile of a ligand, independent of the specific G-protein coupling pathway. creative-bioarray.com As with other in vitro assays, there is no specific data available on receptor internalization studies conducted with this compound.

In Vivo Pharmacological Evaluation in Animal Models

The in vivo evaluation of a compound in animal models is a critical step in preclinical research to understand its physiological effects and therapeutic potential. mdpi.com These studies can assess a wide range of endpoints, including behavioral changes, analgesic effects, and impact on organ systems. nih.govnih.govdoi.org For phenylpiperidine derivatives, which often target the central nervous system, behavioral models in rodents or other species are commonly employed. nih.gov For example, studies have investigated the effects of phenylpiperidine narcotic antagonists on the behavior of pigeons. nih.gov Other research has explored the analgesic and anesthetic properties of novel 4-phenylpiperidine (B165713) derivatives in mice and rats. nih.gov While these studies provide a framework for how a compound like this compound might be evaluated in vivo, specific animal model data for this compound is not available in the reviewed scientific literature.

Neuropharmacological Assessments (e.g., effects on locomotor activity, drug discrimination assays)

Neuropharmacological studies are fundamental in determining the behavioral effects of novel compounds. For analogues of 2-phenylpiperidine, these assessments have included the evaluation of spontaneous movement (locomotor activity) and the subjective internal states produced by the compounds (drug discrimination assays).

Research on 3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl (3-PPP), a notable analogue, has demonstrated distinct effects on locomotor activity in rats. The enantiomers of 3-PPP were found to produce biphasic effects. At lower concentrations, both the (-) and (+) enantiomers induced sedation, an effect attributed to the stimulation of inhibitory dopamine autoreceptors. nih.gov As the concentration increased, the effects diverged: the partial agonist, (-)-3-PPP, led to a continued suppression of locomotion, likely due to postsynaptic receptor blockade. In contrast, the full agonist, (+)-3-PPP, produced behavioral stimulation by activating postsynaptic dopamine receptors. nih.gov

Table 1: Effects of 3-PPP Enantiomers on Locomotor Activity in Rats

| Enantiomer | Effect at Low Brain Concentration | Effect at High Brain Concentration | Postulated Mechanism |

|---|---|---|---|

| (-)-3-PPP | Sedation | Suppression of Locomotion | Preferential action at presynaptic dopamine autoreceptors, followed by postsynaptic receptor blockade. nih.gov |

| (+)-3-PPP | Sedation | Behavioral Stimulation | Preferential action at presynaptic dopamine autoreceptors, followed by postsynaptic receptor stimulation. nih.gov |

Drug discrimination assays, which train animals to recognize the internal cues associated with a specific drug, are used to assess the psychoactive properties of new chemical entities. nih.gov In a study involving 4-phenylpiperidine-2-carboxamide analogues, a compound designated as '12' (CTW0415) was evaluated for its ability to potentiate a serotonin 5-HT₂C receptor agonist. The results established the in vivo efficacy of this analogue in a drug discrimination assay, confirming its role as a positive allosteric modulator (PAM) of the 5-HT₂C receptor. nih.gov This indicates that such analogues can enhance the effects of other serotonergic agents. nih.gov

Investigation of Modulatory Effects on Specific Biological Pathways

Research has aimed to identify the specific molecular targets and biological pathways through which 2-phenylpiperidine analogues exert their effects. Many derivatives within the broader phenylpiperidine class are known to interact with opioid receptors. nih.govnih.gov

For instance, a series of bivalent ligands was synthesized by conjugating N-phenyl-N-(piperidin-2-ylmethyl)propionamide, a 2-phenylpiperidine derivative, with enkephalin analogues. nih.gov These hybrid molecules were tested for their binding affinity and functional activity at opioid receptors. The study revealed that these ligands exhibited remarkable, high-affinity binding to both μ (mu) and δ (delta) opioid receptors, with binding affinities in the nanomolar to subnanomolar range. nih.gov Furthermore, they demonstrated potent agonist activities in functional assays, indicating their ability to activate these opioid receptors. nih.gov

Table 2: Opioid Receptor Binding Affinities of Selected N-Phenyl-N-(piperidin-2-ylmethyl)propionamide-Enkephalin Analogues

| Receptor Type | Binding Affinity Range (Ki) | Activity Profile |

|---|---|---|

| μ (mu) Opioid Receptor | 0.6 - 0.9 nM | Potent Agonist. nih.gov |

| δ (delta) Opioid Receptor | 0.2 - 1.2 nM | Potent Agonist. nih.gov |

Other well-known phenylpiperidine derivatives, such as fentanyl, primarily function as agonists at the mu-opioid receptor. painphysicianjournal.com This action at the dorsal horn of the spinal cord inhibits ascending pain pathways, leading to analgesia. painphysicianjournal.com The metabolic pathway for fentanyl is also well-characterized, involving metabolism predominantly by the CYP3A4 enzyme. painphysicianjournal.com This highlights a key biological pathway that can be modulated by compounds within this chemical class.

Comparative Studies with Reference Compounds

To better understand the pharmacological profile of 2-phenylpiperidine analogues, their effects are often compared to those of well-known reference compounds. These studies help to classify their activity and predict their potential therapeutic applications or abuse liability.

The effects of phenylpiperidine-based opioid antagonists have been compared to the reference antagonist, naloxone. One study found that while some phenylpiperidine antagonists were less specific for mu-receptors compared to delta-receptors than naloxone, their ability to suppress drinking in rats correlated with their morphine-antagonist potency. nih.gov

The locomotor effects of the dopamine-acting analogue 3-PPP show a complex profile when compared to standard central nervous system agents. Unlike a typical stimulant such as dextroamphetamine, which generally causes a dose-dependent increase in locomotor activity, 3-PPP enantiomers produce a biphasic response of sedation followed by either suppression or stimulation. nih.gov

In the context of opioid activity, the potent agonist effects of the N-phenyl-N-(piperidin-2-ylmethyl)propionamide-enkephalin hybrids at both μ and δ receptors can be compared to morphine. nih.gov While morphine is a classic μ-opioid agonist, the high affinity of these analogues for the δ-receptor as well suggests a different and potentially more complex pharmacological profile. nih.gov

Table 3: Comparative Effects of Phenylpiperidine Analogues and Reference Compounds

| Compound/Class | Primary Mechanism | Key Behavioral/Cellular Effect | Reference Compound |

|---|---|---|---|

| 3-PPP (analogue) | Dopamine auto/postsynaptic receptor modulation | Biphasic locomotor effects (sedation/stimulation). nih.gov | Dextroamphetamine |

| Phenylpiperidine Opioid Antagonists | Opioid receptor antagonism | Suppression of deprivation-induced drinking. nih.gov | Naloxone |

| 4-Phenylpiperidine-2-Carboxamide (analogue) | 5-HT₂C Positive Allosteric Modulator | Potentiation of 5-HT₂C agonist effects. nih.gov | 5-HT₂C Agonists |

| Fentanyl (derivative) | μ-Opioid receptor agonism | Potent analgesia. painphysicianjournal.com | Morphine |

Computational and Theoretical Chemistry Studies of 2 Phenylpiperidine Hydrochloride

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental to predicting how a ligand, such as 2-phenylpiperidine (B1215205), interacts with its biological target, typically a protein receptor. These simulations are crucial for understanding the basis of its pharmacological activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying key interactions that govern binding affinity. For phenylpiperidine derivatives, docking studies have revealed critical binding modes with various receptors. For instance, in studies of dopaminergic ligands, substituted 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines were docked into the dopamine (B1211576) D2 receptor (D2 DAR). nih.gov The analysis proposed two primary binding orientations, with the most stable one involving a salt bridge between the protonated piperidine (B6355638) nitrogen and the aspartic acid residue Asp114 of the receptor. nih.gov

Similarly, docking simulations are used to screen for inhibitors of protein-protein interactions (PPIs). In a study targeting the IL-6/GP130 interface, various drug scaffolds, including piperidine, were docked into the "hot spots" of the GP130 D1 domain to identify compounds that could disrupt this interaction, which is critical in some cancers. nih.gov These simulations help identify crucial intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. jchr.org

| Target Receptor/Protein | Key Interacting Residues | Type of Interaction | Reference |

| Dopamine D2 Receptor (D2 DAR) | Asp114 | Salt Bridge, Hydrogen Bond | nih.gov |

| Cytokine Receptor gp130 | Hot spots of D1 domain | Competition with IL-6 residues | nih.gov |

| Serotonin (B10506) 5-HT2C Receptor | Allosteric site | Allosteric Modulation | nih.gov |

Beyond just the binding pose, computational models analyze the specific conformation (three-dimensional shape) the ligand adopts within the receptor's binding pocket. The piperidine ring of 2-phenylpiperidine typically adopts a stable chair conformation. However, the orientation of the phenyl group (axial versus equatorial) can significantly influence binding affinity and selectivity.

Docking studies on 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor have been conducted to understand their structure-activity relationships. nih.gov These simulations analyze how the conformation of the piperidine scaffold and its substituents fit within the allosteric binding site to effectively modulate receptor activity. The energetically most favorable conformation is sought, considering torsional strains and interactions with the surrounding amino acid residues. The stability of the ligand's conformation within the binding site is often governed by a combination of hydrogen bonding and hydrophobic interactions. jchr.org

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interaction with other molecules.

Geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), is performed to find the most stable three-dimensional structure of the 2-phenylpiperidine hydrochloride molecule. These calculations determine bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. In related heterocyclic compounds, the distribution of HOMO and LUMO across the molecule has been used to identify the parts of the molecule involved in electronic transitions and charge transfer interactions. nih.govresearchgate.net For 2-phenylpiperidine, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed across the piperidinium (B107235) ring system.

| Parameter | Significance | Typical Findings in Related Heterocycles | Reference |

| HOMO Energy | Electron-donating ability | Localized on aromatic rings (e.g., phenyl group) | researchgate.netnih.gov |

| LUMO Energy | Electron-accepting ability | Distributed on heterocyclic rings and substituents | nih.gov |

| HOMO-LUMO Gap | Chemical reactivity, stability | A smaller gap indicates higher reactivity | researchgate.net |

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at different points on the electron density surface. These maps are invaluable for understanding molecular recognition, as they highlight regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, colored blue). sparkle.pro.br

For this compound, the protonated nitrogen atom in the piperidine ring would create a distinct region of high positive electrostatic potential. This positive region is crucial for forming strong electrostatic interactions or hydrogen bonds with negatively charged residues (like aspartate or glutamate) in a receptor binding site. Conversely, the π-electron cloud of the phenyl ring would represent a region of negative potential, capable of participating in π-π stacking or cation-π interactions. Studies on related pyridoindole derivatives have shown that the nature and distribution of the electrostatic potential across the molecule are critical determinants of their biological activity. researchgate.net The ESP provides key insights that can explain differences in the activities of structurally similar compounds. researchgate.net

Dynamic Simulations (e.g., Molecular Dynamics) to Elucidate Conformational Behavior

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of interactions.

MD simulations can be used to refine docking poses and assess the stability of predicted binding modes. For example, an MD simulation was performed on a potent dopaminergic ligand to analyze its interaction with the D2 receptor, confirming the stability of a salt bridge identified in docking studies. nih.gov These simulations can reveal how the ligand and receptor mutually adapt their conformations upon binding, a process known as "induced fit." Furthermore, MD can elucidate the behavior of the ligand in a physiological environment, such as a lipid bilayer or aqueous solution. For instance, simulations have been used to study how the protonation state of a molecule (as in the hydrochloride salt) affects its conformational changes and interactions with water molecules. nih.gov This provides a more realistic understanding of the molecule's behavior in a biological system. nih.govnih.gov

Cheminformatics Approaches for Predictive Modeling and Library Design

Cheminformatics provides a powerful computational framework for the rational design and discovery of novel compounds based on the 2-phenylpiperidine scaffold. By integrating computational models and virtual screening techniques, researchers can predict the properties of derivatives of this compound and design focused libraries of compounds with a higher probability of desired biological activity.

Predictive Modeling

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. frontiersin.orgresearchgate.net For 2-phenylpiperidine derivatives, QSAR models can be developed to establish a mathematical correlation between the structural features of the molecules and their biological activities. frontiersin.orgnih.gov These models are built upon datasets of analogous compounds where both the chemical structure and the biological response (e.g., receptor binding affinity, enzyme inhibition) are known.

The process typically involves the calculation of a wide array of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Through statistical methods like partial least squares (PLS) regression or machine learning algorithms such as neural networks, a predictive model is generated. nih.govnih.gov For instance, a study on mono-substituted 4-phenylpiperidines successfully used PLS regression to model their in vivo effects on the dopaminergic system based on physicochemical descriptors. nih.gov While that study focused on the 4-phenyl isomer, a similar approach could be readily applied to derivatives of 2-phenylpiperidine.

A hypothetical QSAR model for 2-phenylpiperidine analogs might reveal the importance of specific steric, electrostatic, and hydrophobic fields for biological activity. mdpi.com For example, a model could indicate that bulky substituents at a particular position on the piperidine or phenyl ring are detrimental to activity, while electron-withdrawing groups at another position enhance it.

To illustrate the parameters of a typical QSAR model, consider the following hypothetical data for a series of 2-phenylpiperidine derivatives:

| Descriptor | Description | Coefficient | Importance |

| LogP | Octanol-water partition coefficient | +0.25 | High |

| TPSA | Topological Polar Surface Area | -0.15 | Medium |

| Mol. Wt. | Molecular Weight | +0.05 | Low |

| H-bond Donors | Number of hydrogen bond donors | -0.30 | High |

| Aromatic Rings | Number of aromatic rings | +0.10 | Medium |

This table is illustrative and does not represent real experimental data.

Such a model would then be validated using an external test set of compounds not used in the model's creation to ensure its predictive power. nih.gov

Library Design

The 2-phenylpiperidine scaffold serves as an excellent starting point for the design of combinatorial libraries aimed at discovering new lead compounds. rsc.orgnih.gov Virtual library design allows for the in silico creation and evaluation of vast numbers of derivatives before committing to their chemical synthesis. nih.govmdpi.com

The process begins with the definition of the core scaffold, in this case, 2-phenylpiperidine. Then, various points of diversification on the scaffold are identified. For 2-phenylpiperidine, these would typically include the nitrogen atom of the piperidine ring and various positions on the phenyl ring. A collection of virtual reagents (e.g., alkyl halides, acyl chlorides, boronic acids) is then computationally "reacted" at these diversification points to generate a large virtual library of potential compounds.

This virtual library can then be filtered based on a variety of criteria to prioritize a smaller, more manageable set of compounds for synthesis and biological testing. Common filtering criteria include:

Physicochemical Properties: Compounds are often filtered to comply with drug-likeness rules, such as Lipinski's Rule of Five, which sets limits on molecular weight, LogP, and the number of hydrogen bond donors and acceptors. medchemexpress.com

Pharmacophore Matching: If a pharmacophore model for the target of interest is available, the library can be screened to identify compounds that match the key three-dimensional arrangement of chemical features required for binding. nih.gov

Docking Simulations: For target-based drug design, the virtual library can be docked into the binding site of a protein to predict the binding affinity and pose of each compound. rsc.org This allows for the selection of compounds predicted to have the most favorable interactions with the target.